rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid
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Overview
Description
rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid: is an organic compound with a unique stereochemistry It is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of a hexenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the use of stereoselective catalytic hydrogenation of suitable precursors. The reaction conditions typically include the use of a chiral catalyst to ensure the desired stereochemistry is obtained. The reaction is carried out under controlled temperature and pressure to optimize yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize efficiency and minimize waste. Flow microreactor systems have been employed to enhance the sustainability and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hexanoic acid derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- rel-(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- rel-(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Uniqueness: rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid is unique due to its specific stereochemistry and the presence of a double bond in the hexenoic acid chain. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3S,4R)-3,4-dimethylhex-5-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7+/m1/s1 |
InChI Key |
HSWOCYGJDGZZIZ-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)[C@H](C)C=C |
Canonical SMILES |
CC(CC(=O)O)C(C)C=C |
Origin of Product |
United States |
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